Remdesivir

Catalog No.
S515600
CAS No.
1809249-37-3
M.F
C27H35N6O8P
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remdesivir

CAS Number

1809249-37-3

Product Name

Remdesivir

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C27H35N6O8P

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N

SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Synonyms

Remdesivir; 1809249-37-3; GS-5734; GS 5734; GS5734.; Prodrug of GS-441524; Prodrug of GS441524; Prodrug of GS441524;

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

The exact mass of the compound Remdesivir is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Discovery and Early promise

  • Developed by Gilead Sciences, remdesivir was initially designed to target Ebola virus (EBOV) [].
  • In vitro studies showed it possessed broad-spectrum antiviral activity against other RNA viruses, including coronaviruses like Middle East respiratory syndrome coronavirus (MERS-CoV) [].
  • This broad activity made it a promising candidate for investigating its efficacy against novel coronaviruses like SARS-CoV-2, the virus responsible for COVID-19 [].

Mechanism of Action

  • Remdesivir functions as an RNA-dependent RNA polymerase (RdRp) inhibitor [, ]. RdRp is a crucial enzyme for viral replication.
  • Remdesivir mimics a natural building block for viral RNA but with a subtle modification. Once incorporated into the viral RNA chain, it disrupts further chain elongation, essentially halting viral replication [].
  • This mechanism has been demonstrated to be effective against various coronaviruses in laboratory settings [].

Pre-clinical Studies and Early COVID-19 Trials

  • In vivo studies using animal models infected with MERS-CoV showed promising results, with remdesivir reducing viral load and lung damage [].
  • Early clinical trials during the COVID-19 pandemic yielded mixed results. While some studies showed reduced recovery time in hospitalized patients, the impact on mortality rates remained unclear [].

Remdesivir is a novel antiviral compound classified as a phosphoramidite prodrug of a nucleotide analog, specifically targeting viral RNA-dependent RNA polymerase. Initially developed for the treatment of Ebola virus disease, it has gained prominence as the first FDA-approved drug for treating COVID-19. Remdesivir functions by mimicking adenosine triphosphate, thus inhibiting viral replication by terminating RNA synthesis in various coronaviruses, including SARS-CoV-2 .

The activation of remdesivir involves several key steps:

  • Cell Entry: Remdesivir is taken up by cells and converted to its monophosphate form (GS-441524) through the action of esterases.
  • Phosphorylation: This monophosphate is further phosphorylated to its active triphosphate form (GS-443902) by cellular kinases .
  • Incorporation and Termination: The triphosphate form competes with adenosine triphosphate for incorporation into viral RNA. After being incorporated, remdesivir allows for the addition of three more nucleotides before causing stalling of the RNA-dependent RNA polymerase, effectively terminating replication .

Chemical Structure

Remdesivir's structure includes a 1'-cyano group that plays a crucial role in its mechanism by preventing further elongation of the RNA strand once incorporated .

Remdesivir exhibits potent antiviral activity against a range of viruses, particularly coronaviruses. Its mechanism involves:

  • Inhibition of Viral Replication: By mimicking adenosine triphosphate, it disrupts the viral RNA synthesis process.
  • Delayed Chain Termination: The incorporation of remdesivir into the viral RNA leads to premature termination after several nucleotides are added, effectively reducing viral load in infected cells .

Preclinical studies have demonstrated its efficacy against viruses such as Ebola and SARS-CoV-2, showcasing its broad-spectrum antiviral potential .

Remdesivir is primarily used in clinical settings for:

  • Treatment of COVID-19: It is administered intravenously to hospitalized patients with severe symptoms.
  • Research: Ongoing studies are investigating its efficacy against other viral infections beyond coronaviruses, including respiratory syncytial virus and Marburg virus .

Remdesivir has been evaluated for potential drug-drug interactions, primarily focusing on:

  • Metabolic Pathways: It is predominantly metabolized by carboxylesterase 1 and does not significantly interact with cytochrome P450 enzymes, minimizing risks associated with polypharmacy .
  • Transport Mechanisms: Remdesivir is a substrate for organic anion transporters (OATP1B1 and OATP1B3), which may influence its pharmacokinetics but are less impactful due to its parenteral administration route .

Adverse effects can include hypersensitivity reactions and elevated liver enzymes, necessitating monitoring during treatment .

Several compounds share structural or functional similarities with remdesivir. Here’s a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
FavipiravirNucleoside analogInhibits RNA polymeraseEffective against influenza and Ebola
RibavirinNucleoside analogInhibits viral RNA synthesisBroad-spectrum antiviral but less selective
SofosbuvirNucleotide analogInhibits hepatitis C virus RNA polymeraseSpecific for hepatitis C; does not target coronaviruses
GalidesivirNucleoside analogInhibits viral RNA polymeraseUnder investigation for various viral infections

Remdesivir's unique advantage lies in its specific design to target coronaviruses effectively while minimizing toxicity to human cells compared to other nucleoside analogs .

Retrosynthetic Analysis of Nucleoside Analog Backbone

The retrosynthetic analysis of remdesivir reveals a strategic disconnection into two primary fragments: an activated phosphoramidate moiety and an adenosine mimic nucleoside analog backbone [1]. This retrosynthetic approach allows for the further disassembly of the adenosine analog into three key components: an activated pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine nucleobase, a suitably protected d-ribono-1,4-lactone precursor, and a cyanide source [1] [2].

The nucleoside analog backbone of remdesivir is characterized by its unique 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside structure [11]. This structural modification distinguishes remdesivir from natural adenosine through the incorporation of a cyano group at the C1' position of the ribosyl moiety and a modified pyrrolo[2,1-f] [1] [2] [4]triazine base structure [30]. The retrosynthetic strategy enables the convergent synthesis approach, where the nucleobase and sugar components are prepared separately before coupling through C-glycosylation [4].

The pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine nucleobase represents a critical synthetic challenge due to its complex heterocyclic structure [27]. Multiple synthetic routes have been developed to access this nucleobase, including approaches starting from pyrrole through cyanation and subsequent amination reactions [29]. Alternative strategies employ 2,5-dimethoxytetrahydrofuran as a starting material, converting it through formamide intermediates and cyanoamidine cyclization to yield the desired nucleobase [35].

The d-ribonolactone component serves as the sugar backbone precursor and requires careful protection group manipulation during synthesis [1]. Various protecting group strategies have been employed, including benzyl protection patterns that allow for selective deprotection and subsequent functionalization [4]. The lactone functionality provides the necessary electrophilic center for C-glycosylation reactions with the nucleobase component.

Key Intermediates: GS-441524 and Phosphoramidate Prodrug Design

GS-441524 represents the key nucleoside intermediate in remdesivir synthesis and serves as the primary metabolite of the prodrug in biological systems [10] [14]. This compound, chemically designated as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] [1] [2] [4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, contains the complete nucleoside analog structure without the phosphoramidate prodrug modification [9].

The synthesis of GS-441524 involves the critical C-glycosylation step, where the pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine nucleobase is coupled with the protected d-ribonolactone [4]. This transformation has been extensively studied due to its historically low yields and challenging reaction conditions. Early synthetic approaches achieved yields of approximately 40% for this key transformation [4]. Subsequent optimization efforts have focused on improving both the yield and scalability of this reaction through various additive systems and reaction condition modifications.

The phosphoramidate prodrug design of remdesivir incorporates a 2-ethylbutylalanine phosphoramidate moiety attached to the 5'-hydroxyl position of GS-441524 [11] [15]. This prodrug strategy was specifically developed to enhance cellular uptake and facilitate the intracellular delivery of the nucleoside monophosphate [11]. The phosphoramidate design includes an aryloxy group and an amino acid ester group that together mask the ionizable groups of the monophosphate nucleotide [11].

IntermediateMolecular FormulaKey Structural FeaturesSynthetic Challenges
GS-441524C12H13N5O41'-cyano nucleoside analogC-glycosylation efficiency
Pyrrolo[2,1-f] [1] [2] [4]triazin-4-amineC6H5N5Heterocyclic nucleobaseMulti-step synthesis from pyrrole
d-Ribonolactone precursorVariableProtected sugar componentSelective protection/deprotection
Phosphoramidate reagentC15H24N2O5PProdrug activation moietyStereoselective coupling

The prodrug activation mechanism involves sequential enzymatic cleavage steps within target cells [13]. Initial esterase-mediated hydrolysis of the amino acid ester is followed by cyclization to eject the phenoxide moiety, ultimately yielding the monophosphate form of GS-441524 [13]. This monophosphate intermediate undergoes further phosphorylation by cellular kinases to generate the active triphosphate form that inhibits viral RNA polymerases [11].

Stereoselective Phosphorylation Methodologies

The phosphorylation step in remdesivir synthesis presents significant stereochemical challenges due to the presence of a chiral phosphorus center in the final product [19] [21]. Remdesivir contains a stereogenic phosphorus atom, and the clinical compound exists as the (SP)-diastereomer, while the (RP)-diastereomer represents an alternative configuration with potentially different biological properties [19] [21].

Recent synthetic developments have focused on achieving high stereoselectivity in the phosphorylation reaction through optimized reaction conditions and reagent selection [16]. The use of N,N-dimethylformamide dimethyl acetal as a protecting agent for the 2',3'-dihydroxyl groups of GS-441524 has enabled improved stereochemical control in subsequent phosphorylation reactions [16]. This protecting group strategy allows for mild deprotection conditions that avoid the generation of degraded impurities commonly observed in harsh acidic conditions.

The stereoselectivity of phosphorylation reactions has been systematically studied through variations in reaction temperature, deprotonating agents, and solvent systems [16]. Optimal conditions utilizing tert-butylmagnesium chloride as the deprotonating agent at -20°C have achieved remarkable stereoselectivity ratios of up to 783:1 in favor of the desired diastereomer [16]. This represents a significant improvement over earlier methodologies that typically achieved much lower stereoselectivity.

Reaction ConditionsTemperature (°C)Deprotonating AgentDiastereomeric RatioYield (%)
Method A-10Methylmagnesium chloride161:194.1
Method B-20Methylmagnesium chloride232:192.9
Method C-20tert-Butylmagnesium chloride783:194.1
Method D-40tert-Butylmagnesium chloride>500:185.0

The development of chemoenzymatic strategies has provided alternative approaches to access both diastereomers of remdesivir with high stereochemical purity [19] [21]. These methods employ stereoselective variants of phosphotriesterase enzymes from Pseudomonas diminuta to enable the facile isolation of pure (RP)-diastereomer precursors [19]. Such enzymatic approaches complement traditional chemical methods and provide access to both stereoisomers for comprehensive biological evaluation.

The phosphoramidate coupling reaction typically employs activated phosphoramidating reagents such as pentafluorophenyl phosphoramidate or p-nitrophenyl phosphoramidate [16]. The choice of activating group significantly influences both the reaction efficiency and stereochemical outcome. Pentafluorophenyl derivatives have shown particular promise due to their enhanced reactivity and improved leaving group properties compared to traditional p-nitrophenyl analogs.

Process Chemistry Innovations in Multi-Kilogram Synthesis

The scale-up of remdesivir synthesis to multi-kilogram quantities has necessitated significant process chemistry innovations to address the inherent challenges of the synthetic route [23] [24] [25]. The commercial synthesis of remdesivir requires careful optimization of each synthetic step to ensure consistent quality, yield, and safety at large scale.

Continuous flow chemistry has emerged as a critical technology for the large-scale cyanation process in remdesivir synthesis [23]. The development of continuous flow systems has enabled the preparation of approximately 500 kilograms of key intermediates with improved reaction control and enhanced safety profiles [23]. These flow systems provide superior heat transfer capabilities and more precise control over reaction parameters compared to traditional batch processes.

The C-glycosylation step, historically the most challenging transformation in remdesivir synthesis, has been significantly improved through process optimization efforts [25]. The utilization of diisopropylamine as a cost-effective additive has enabled yields of up to 75% for the ribofuranoside coupling reaction, representing the highest reported yield for this critical transformation [25]. This improvement has been successfully demonstrated at hectogram scale without requiring column chromatographic purification operations.

Synthetic GenerationC-Glycosylation Yield (%)Key InnovationsScale Demonstrated
First Generation25-40n-Butyllithium/TMSCl systemLaboratory scale
Second Generation40-60NaH/bis-silylation protectionMulti-gram scale
Third Generation69NdCl3/n-Bu4NCl additives282 kg scale
Fourth Generation75Diisopropylamine additiveHectogram scale

The development of plant-scale continuous flow reactor systems has enabled the reliable production of multi-hundred kilogram quantities of key intermediates [23]. These systems incorporate advanced process control technologies and real-time monitoring capabilities to ensure consistent product quality. The continuous flow approach has demonstrated superior diastereoselectivity and solution purity compared to traditional batch methods.

Process safety considerations have been addressed through comprehensive calorimetric analyses that identify potentially dangerous exothermic reactions [24]. The four sequential reagent addition steps in the C-glycosylation reaction generate significant heat release, making continuous flow processing particularly advantageous due to enhanced heat transfer capabilities [24]. These safety improvements are essential for reliable large-scale manufacturing operations.

The implementation of smart-dimensioning concepts in reactor design has provided clear scale-up pathways for future manufacturing requirements [24]. Current continuous flow systems have demonstrated throughput capabilities of 51.8 mmol/hour for starting materials, with proven scalability through reactor engineering principles [24]. These process innovations represent significant advances toward efficient continuous processing for remdesivir manufacturing.

Intracellular Metabolic Activation to GS-443902 Triphosphate

Remdesivir undergoes a complex, multi-step metabolic activation pathway within target cells to form the pharmacologically active nucleoside triphosphate metabolite GS-443902 [1] [2] [3]. This intracellular conversion process represents a sophisticated prodrug strategy designed to overcome the inherent limitations of nucleoside analogs, particularly their poor cellular permeability and inefficient phosphorylation [4] [5].

The metabolic pathway initiates with the hydrolysis of remdesivir by carboxylesterase 1 (CES1) and cathepsin A (CatA), which cleave the ester bond between the alanine moiety and the ethyl-butanol group [2] [3]. Carboxylesterase 1 is responsible for approximately 80% of this initial hydrolysis, while cathepsin A contributes approximately 10% to the metabolic conversion [3] [6]. This hydrolysis reaction produces the intermediate metabolite GS-704277, which retains the phosphoramidate linkage essential for subsequent activation steps [1] [2].

Following the formation of GS-704277, the compound undergoes intramolecular cyclization and subsequent hydrolysis, leading to the formation of an unstable cyclic anhydride that is rapidly hydrolyzed by water to produce the alanine intermediate [7] [8]. The critical step in this activation pathway involves the histidine triad nucleotide-binding protein 1 (HINT1), which catalyzes the hydrolysis of the phosphoramidate bond in the alanine intermediate to form the nucleoside monophosphate GS-441524-MP [2] [3] [7].

The monophosphate metabolite GS-441524-MP is subsequently phosphorylated by cellular kinases in a sequential manner [1] [2] [5]. Uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) catalyzes the phosphorylation of the monophosphate to form the diphosphate metabolite GS-441524-DP [7] [9]. The final phosphorylation step is mediated by nucleoside diphosphate kinase (NDPK), which converts the diphosphate to the active triphosphate form GS-443902 [7] [9].

The efficiency of this metabolic activation pathway is evident from the high intracellular concentrations of GS-443902 achieved in various cell types, including peripheral blood mononuclear cells, normal human bronchial epithelial cells, and lung epithelial cells [1] [10]. The active triphosphate metabolite demonstrates remarkable stability within cells, with a half-life exceeding 15 hours in various cell types, supporting the once-daily dosing regimen of remdesivir [10] [11].

EnzymeFunctionMetabolite ProducedTissue ExpressionContribution to Metabolism
Carboxylesterase 1 (CES1)Hydrolysis of ester bond between alanine and ethyl-butanolGS-704277 (alaninyl intermediate)High in liver, moderate in lung~80%
Cathepsin A (CatA)Hydrolysis of ester bond (alternative pathway)GS-704277 (alaninyl intermediate)High in liver, moderate in lung~10%
Histidine Triad Nucleotide-Binding Protein 1 (HINT1)Hydrolysis of phosphoramide bond in alanine intermediateGS-441524-MP (monophosphate)High in liver, moderate in lungEssential for MP formation
Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK)Phosphorylation of monophosphate to diphosphateGS-441524-DP (diphosphate)UbiquitousEssential for DP formation
Nucleoside Diphosphate Kinase (NDPK)Phosphorylation of diphosphate to triphosphateGS-443902 (triphosphate - active form)UbiquitousEssential for active TP formation

Viral RNA Polymerase Inhibition Kinetics

The active triphosphate metabolite GS-443902 functions as a potent and selective inhibitor of viral RNA-dependent RNA polymerases through competitive inhibition with the natural substrate adenosine triphosphate [12] [13]. Detailed kinetic analysis has revealed that GS-443902 exhibits superior binding affinity and incorporation efficiency compared to adenosine triphosphate when interacting with the SARS-CoV-2 RNA polymerase complex [13] [14].

The apparent Michaelis constant (Km) for GS-443902 is approximately 20 μM, which is significantly lower than the Km value of approximately 50 μM for adenosine triphosphate [13]. This reduced Km value indicates that GS-443902 has a higher affinity for the viral RNA polymerase active site compared to the natural substrate. The catalytic rate constant (kcat) for both GS-443902 and adenosine triphosphate incorporation ranges from 240 to 680 s⁻¹, indicating that the viral polymerase incorporates both substrates at similar rates once bound to the active site [13].

The specificity constant (kcat/Km) for GS-443902 incorporation is 1.29 μM⁻¹s⁻¹, compared to 0.74 μM⁻¹s⁻¹ for adenosine triphosphate, resulting in a selectivity ratio of approximately 1.7-fold in favor of the antiviral nucleotide [13]. This enhanced specificity constant demonstrates that GS-443902 is incorporated more efficiently than adenosine triphosphate, contributing to its potent antiviral activity at clinically relevant concentrations.

The mechanism of RNA polymerase inhibition by GS-443902 involves delayed chain termination rather than immediate termination [15] [16] [12]. Following incorporation of GS-443902 at position i, the viral RNA polymerase can continue to add three additional nucleotides before synthesis becomes arrested at position i+3 [16] [12] [14]. This delayed termination mechanism is attributed to the steric hindrance caused by the 1'-cyano substitution on the ribose moiety, which prevents proper RNA translocation after three nucleotides have been added [16] [17] [14].

Structural analysis has revealed that the incorporation of GS-443902 causes a conformational change in the RNA polymerase complex that impairs the translocation machinery [16] [17]. The 1'-cyano group forms unfavorable electrostatic interactions with conserved residues in the active site, particularly with the salt bridge formed by lysine 593 and aspartate 865 [17]. These interactions destabilize the normal base-pairing geometry and reduce the efficiency of subsequent nucleotide addition [17].

ParameterValueAssay ConditionsReference Study
Km (ATP)~50 μMStandard RdRp assayGordon et al. 2020
Km (GS-443902)~20 μMStandard RdRp assayGordon et al. 2020
Kcat (ATP)240-680 s⁻¹Pre-steady state kineticsShannon et al. 2020
Kcat (GS-443902)240-680 s⁻¹Pre-steady state kineticsShannon et al. 2020
Kcat/Km (ATP)0.74 μM⁻¹s⁻¹Steady state kineticsShannon et al. 2020
Kcat/Km (GS-443902)1.29 μM⁻¹s⁻¹Steady state kineticsShannon et al. 2020
Selectivity (GS-443902/ATP)1.7-foldComparative analysisMultiple studies
IC50 (RdRp inhibition)~1.1 μMIn vitro enzyme assayTchesnokov et al. 2019

Structural Basis for Broad-Spectrum Activity Against RNA Viruses

The broad-spectrum antiviral activity of remdesivir against diverse RNA viruses stems from several key structural features that enable it to function as a universal substrate for viral RNA-dependent RNA polymerases while maintaining selectivity over host cell polymerases [18] [19] [20]. These structural determinants include the 1'-cyano substitution, the C-nucleoside linkage, the phosphoramidate prodrug modification, and the adenosine analog base [21] [19] [22].

The 1'-cyano substitution represents the most critical structural modification responsible for the broad-spectrum activity and resistance to viral proofreading mechanisms [21] [19] [22]. This modification prevents the excision of the incorporated nucleotide analog by viral 3'-5' exonuclease activities, which are commonly present in coronaviruses and other RNA viruses [12] [19] [22]. The cyano group creates steric hindrance that interferes with the normal geometry required for exonuclease recognition and cleavage, thereby protecting the incorporated analog from removal [21] [19].

The C-nucleoside linkage between the modified ribose and the purine base provides enhanced metabolic stability compared to natural N-nucleosides [7] [8]. This carbon-carbon glycosidic bond is resistant to glycosidic bond cleavage by cellular and viral nucleosidases, ensuring that the analog remains intact during cellular processing and viral replication [7] [8]. The metabolic stability conferred by the C-nucleoside linkage is essential for maintaining antiviral activity across different cell types and viral species [4] [5].

The phosphoramidate prodrug modification enables efficient intracellular delivery of the monophosphate form, bypassing the rate-limiting first phosphorylation step that typically restricts nucleoside analog efficacy [4] [5] [8]. This prodrug approach is particularly important for broad-spectrum activity because it overcomes the variable expression of nucleoside kinases across different cell types and tissues [5] [23]. The phosphoramidate modification ensures consistent activation to the active triphosphate form regardless of the specific cellular environment [1] [2].

The adenosine analog base structure allows GS-443902 to compete effectively with natural adenosine triphosphate for incorporation by viral RNA polymerases [21] [19] [13]. The purine base is recognized by the conserved nucleotide-binding site present in all viral RNA-dependent RNA polymerases, providing the molecular basis for universal substrate recognition [21] [19]. The structural similarity to adenosine triphosphate ensures that GS-443902 can be incorporated by polymerases from diverse viral families while maintaining the selectivity necessary for antiviral activity [12] [13].

The conservation of RNA polymerase active site architecture across different RNA virus families provides the structural foundation for remdesivir's broad-spectrum activity [19] [20]. Comparative structural analysis has revealed that the nucleotide-binding pocket, catalytic residues, and RNA template-binding domains are highly conserved among coronaviruses, filoviruses, flaviviruses, and picornaviruses [21] [19] [20]. This conservation allows GS-443902 to function as a substrate for RNA polymerases from multiple virus families while maintaining the delayed chain termination mechanism [18] [19].

Structural FeatureMechanism of ActionContribution to Broad-Spectrum ActivityActive Against
1'-cyano substitutionPrevents excision by 3'-5' exonucleaseEssential for resistance to proofreadingCoronaviruses, Filoviruses
C-nucleoside linkageProvides metabolic stabilityPrevents glycosidic bond cleavageAll RNA viruses tested
Phosphoramidate prodrugEnables intracellular deliveryOvercomes permeability barriersCell-based assays
Adenosine analog baseCompetes with natural ATPUniversal substrate recognitionMultiple viral RdRps
Ribose modificationsCauses delayed chain terminationConserved mechanism across RNA virusesCoronaviruses, Flaviviruses, Picornaviruses

Resistance Mutations and Viral Escape Mechanisms

The development of resistance to remdesivir involves specific mutations in the viral RNA-dependent RNA polymerase that alter the binding affinity, incorporation efficiency, or proofreading activity of the enzyme [24] [25] [26]. These resistance mutations have been identified through in vitro selection studies and clinical case reports, providing insight into the molecular mechanisms underlying viral escape from remdesivir inhibition [24] [25] [26] [27].

The most clinically significant resistance mutation identified is E802D in the NSP12 protein, which has been observed in immunocompromised patients treated with remdesivir [24] [26]. This mutation results in a approximately 6-fold increase in the IC50 for remdesivir, indicating substantial resistance to the antiviral activity [26]. The E802D mutation is located in a highly conserved region of the RNA polymerase and causes alterations in the active site geometry that reduce the binding affinity for GS-443902 [24] [26]. However, this mutation is associated with significant fitness costs, as demonstrated by reduced viral replication capacity in the absence of drug pressure [25] [26].

Additional resistance mutations have been identified at position 802, including E802A, which confers a more modest 2-fold increase in remdesivir IC50 [25] [27]. The E802A mutation appears to have lower fitness costs compared to E802D, potentially making it more likely to persist in viral populations [25]. Both mutations at position 802 involve substitutions of the negatively charged glutamate residue with neutral or positively charged amino acids, suggesting that the electrostatic environment of the active site is critical for remdesivir sensitivity [24] [25].

The V166 position in NSP12 has also been identified as a hotspot for resistance mutations, with both V166A and V166L substitutions conferring approximately 2-fold increases in remdesivir IC50 [24] [25] [27]. The V166L mutation has been observed in clinical isolates from patients receiving remdesivir therapy, indicating its potential clinical relevance [24]. These mutations are thought to reduce the binding affinity for GS-443902 through alterations in the hydrophobic interactions within the nucleotide-binding pocket [24] [25].

Other resistance mutations identified through in vitro selection studies include N198S, S759A, V792I, C799F, and C799R, all of which confer moderate levels of resistance to remdesivir [25] [27]. These mutations generally result in less pronounced increases in IC50 compared to the E802 and V166 mutations, and they appear to have minimal fitness costs [25] [27]. The N198S mutation is of particular interest because it is located adjacent to a known inhibitory position, suggesting that this region may be important for remdesivir binding [28].

The mechanisms underlying resistance to remdesivir involve several distinct pathways. Some mutations alter the active site geometry to reduce the binding affinity for GS-443902, while others may affect the incorporation efficiency or the subsequent steps in the delayed chain termination mechanism [24] [25] [26]. The E802D and E802A mutations appear to primarily affect the binding affinity, while mutations at other positions may influence the polymerase kinetics or the stability of the incorporated analog [24] [25] [26].

The clinical occurrence of remdesivir resistance mutations remains relatively rare, with most resistance mutations being observed primarily in vitro selection studies rather than clinical isolates [27] [29]. Global surveillance of SARS-CoV-2 sequences has revealed very low frequencies of remdesivir resistance mutations in circulating viral populations, suggesting that the fitness costs associated with these mutations may limit their transmission [25] [27] [29]. However, the emergence of resistance mutations in immunocompromised patients highlights the importance of monitoring for resistance development in high-risk populations [24] [26] [28].

MutationProteinResistance LevelFitness CostClinical OccurrenceMechanism
E802DNSP12 (RdRp)~6-fold increase in IC50SignificantRare, immunocompromised patientsAltered active site geometry
E802ANSP12 (RdRp)~2-fold increase in IC50ModerateIn vitro selection onlyAltered active site geometry
V166ANSP12 (RdRp)~2-fold increase in IC50ModerateIn vitro selection onlyReduced drug binding affinity
V166LNSP12 (RdRp)~2-fold increase in IC50ModeratePatient-derivedReduced drug binding affinity
N198SNSP12 (RdRp)Moderate resistanceMinimalIn vitro selection onlyAltered polymerase kinetics
S759ANSP12 (RdRp)Moderate resistanceMinimalIn vitro selection onlyAltered polymerase kinetics
V792INSP12 (RdRp)Moderate resistanceMinimalIn vitro selection onlyAltered polymerase kinetics
C799FNSP12 (RdRp)Moderate resistanceMinimalIn vitro selection onlyAltered polymerase kinetics
C799RNSP12 (RdRp)Moderate resistanceMinimalIn vitro selection onlyAltered polymerase kinetics

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

602.22539909 g/mol

Monoisotopic Mass

602.22539909 g/mol

Heavy Atom Count

42

UNII

3QKI37EEHE

Drug Indication

Remdesivir is indicated for the treatment of adult and pediatric patients 28 days of age and older and weighing at least 3 kg for coronavirus disease 2019 (COVID-19) infection requiring hospitalization. It is also indicated for the treatment of non-hospitalized patients with mild-to-moderate COVID-19, who are at high risk for progression to severe COVID-19, including hospitalization or death. Remdesivir was originally granted FDA Emergency Use Authorization (EUA) on May 1, 2020, for use in adults and children with suspected or confirmed COVID-19 in a hospital setting with an SpO2 ≤94%. Following the FDA approval, this EUA was revised to cover hospitalized pediatric patients between 3.5 and 40 kg, as well as those under 12 years of age that weigh at least 3.5 kg, with suspected or laboratory-confirmed COVID-19. Under both the on-label and EUA indications, patients not needing invasive mechanical ventilation or extracorporeal membrane oxygenation (ECMO) should be treated for 5 days (including the loading dose on day 1) and may be extended up to 10 days if they do not show improvement. Patients requiring invasive mechanical ventilation or ECMO should be treated for 10 days. In Europe, remdesivir is approved for the treatment of adults and adolescents weighing at least 40 kg with pneumonia requiring supplemental oxygen (low- or high-flow oxygen or other non-invasive ventilation at start of treatment). It is also indicated for the treatment of COVID-19 in adults who do not require supplemental oxygen and who are at increased risk of progressing to severe COVID-19.
Veklury is indicated for the treatment of coronavirus disease 2019 (COVID 19) in: adults and paediatric patients (at least 4 weeks of age and weighing at least 3 kg) with pneumonia requiring supplemental oxygen (low- or high-flow oxygen or other non-invasive ventilation at start of treatment)adults and paediatric patients (weighing at least 40 kg) who do not require supplemental oxygen and who are at increased risk of progressing to severe COVID-19
Treatment of Coronavirus disease 2019 (COVID-19)

Livertox Summary

Remdesivir is an antiviral nucleotide analogue used for therapy of severe novel coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome (SARS) coronavirus 2 (CoV-2) infection. Remdesivir therapy is given intravenously for 3 to 10 days and is frequently accompanied by transient, reversible mild-to-moderate elevations in serum aminotransferase levels but has been only rarely linked to instances of clinically apparent liver injury, its hepatic effects being overshadowed by the systemic effects of COVID-19.

Drug Classes

Antiviral Agents

Mechanism of Action

COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described.

Absorption Distribution and Excretion

Remdesivir is absorbed quickly; maximal plasma concentrations following a single 30-minute intravenous infusion are reached within 0.67-0.68 hours (Tmax). Repeated dosing yields a Cmax (coefficient of variation as a percent) of 2229 (19.2) ng/mL and an AUCtau of 1585 (16.6) ng\*h/mL. Remdesivir metabolite [GS-441524] has measured values: Tmax 1.51-2.00 hours, Cmax 145 (19.3) ng/mL, AUCtau 2229 (18.4) ng\*h/mL, and Ctrough 69.2 (18.2) ng/mL. Another metabolite, GS-704277, has measured values: Tmax 0.75 hours, Cmax 246 (33.9) ng/mL, AUCtau 462 (31.4) ng\*h/mL, and an undetermined Ctrough. A 10mg/kg intravenous dose given to cynomolgus monkeys distributes to the testes, epididymis, eyes, and brain within 4h.
Remdesivir is 74% eliminated in the urine and 18% eliminated in the feces. 49% of the recovered dose is in the form of the metabolite [GS-441524], and 10% is recovered as the unmetabolized parent compound. A small amount (0.5%) of the [GS-441524] metabolite is found in feces.
Data regarding the volume of distribution of remdesivir is not readily available.
Data regarding the clearance of remdesivir is not readily available.

Metabolism Metabolites

Remdesivir is a phosphoramidate prodrug that must be metabolized within host cells to its triphosphate metabolite to be therapeutically active. Upon cell entry, remdesivir is presumed to undergo first esterase-mediated hydrolysis to a carboxylate form followed by cyclization to eject the phenoxide moiety and finally hydrolysis of the cyclic anhydride to yield the detectable alanine metabolite (GS-704277). The alanine metabolite is subsequently hydrolyzed to yield the monophosphate form of remdesivir, which is either hydrolyzed again to yield the bare nucleoside metabolite [GS-441524] or phosphorylated by cellular kinases to yield the active triphosphate form.

Wikipedia

Remdesivir
Avapritini

Biological Half Life

Remdesivir has an elimination half-life of 1 hour following a single 30-minute intravenous infusion. Under the same conditions, the elimination half-lives of the remdesivir metabolites [GS-441524] and GS-704277 are 27 hours and 1.3 hours, respectively. A 10mg/kg intravenous dose in non-human primates has a plasma half-life of 0.39h. The nucleoside triphosphate metabolite has a half-life of 14h in non-human primates. The nucleoside triphosphate metabolite has a half-life of approximately 20 hours in humans.

Use Classification

Human drugs -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Ko WC, Rolain JM, Lee NY, Chen PL, Huang CT, Lee PI, Hsueh PR. Arguments infavor of remdesivir for treating SARS-CoV-2 infections. Int J Antimicrob Agents. 2020 Mar 5:105933. doi: 10.1016/j.ijantimicag.2020.105933. [Epub ahead of print] PubMed PMID: 32147516.

2: Al-Tawfiq JA, Al-Homoud AH, Memish ZA. Remdesivir as a possible therapeuticoption for the COVID-19. Travel Med Infect Dis. 2020 Mar 5:101615. doi:10.1016/j.tmaid.2020.101615. [Epub ahead of print] PubMed PMID: 32145386.

3: Gordon CJ, Tchesnokov EP, Feng JY, Porter DP, Gotte M. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle Eastrespiratory syndrome coronavirus. J Biol Chem. 2020 Feb 24. pii:jbc.AC120.013056. doi: 10.1074/jbc.AC120.013056. [Epub ahead of print] PubMedPMID: 32094225.

4: de Wit E, Feldmann F, Cronin J, Jordan R, Okumura A, Thomas T, Scott D, CihlarT, Feldmann H. Prophylactic and therapeutic remdesivir (GS-5734) treatment in therhesus macaque model of MERS-CoV infection. Proc Natl Acad Sci U S A. 2020 Feb13. pii: 201922083. doi: 10.1073/pnas.1922083117. [Epub ahead of print] PubMedPMID: 32054787.

5: Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G.Remdesivir and chloroquine effectively inhibit the recently emerged novelcoronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi:10.1038/s41422-020-0282-0. Epub 2020 Feb 4. PubMed PMID: 32020029; PubMed CentralPMCID: PMC7054408.

6: Sheahan TP, Sims AC, Leist SR, Schäfer A, Won J, Brown AJ, Montgomery SA, HoggA, Babusis D, Clarke MO, Spahn JE, Bauer L, Sellers S, Porter D, Feng JY, Cihlar T, Jordan R, Denison MR, Baric RS. Comparative therapeutic efficacy of remdesivirand combination lopinavir, ritonavir, and interferon beta against MERS-CoV. NatCommun. 2020 Jan 10;11(1):222. doi: 10.1038/s41467-019-13940-6. PubMed PMID:31924756; PubMed Central PMCID: PMC6954302.

7: Brown AJ, Won JJ, Graham RL, Dinnon KH 3rd, Sims AC, Feng JY, Cihlar T,Denison MR, Baric RS, Sheahan TP. Broad spectrum antiviral remdesivir inhibitshuman endemic and zoonotic deltacoronaviruses with a highly divergent RNAdependent RNA polymerase. Antiviral Res. 2019 Sep;169:104541. doi:10.1016/j.antiviral.2019.104541. Epub 2019 Jun 21. PubMed PMID: 31233808; PubMed Central PMCID: PMC6699884.

8: Lo MK, Feldmann F, Gary JM, Jordan R, Bannister R, Cronin J, Patel NR, KlenaJD, Nichol ST, Cihlar T, Zaki SR, Feldmann H, Spiropoulou CF, de Wit E.Remdesivir (GS-5734) protects African green monkeys from Nipah virus challenge.Sci Transl Med. 2019 May 29;11(494). pii: eaau9242. doi:10.1126/scitranslmed.aau9242. PubMed PMID: 31142680; PubMed Central PMCID:PMC6732787.

9: Tchesnokov EP, Feng JY, Porter DP, Götte M. Mechanism of Inhibition of EbolaVirus RNA-Dependent RNA Polymerase by Remdesivir. Viruses. 2019 Apr 4;11(4). pii:E326. doi: 10.3390/v11040326. PubMed PMID: 30987343; PubMed Central PMCID:PMC6520719.

10: Agostini ML, Andres EL, Sims AC, Graham RL, Sheahan TP, Lu X, Smith EC, Case JB, Feng JY, Jordan R, Ray AS, Cihlar T, Siegel D, Mackman RL, Clarke MO, BaricRS, Denison MR. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio.2018 Mar 6;9(2). pii: e00221-18. doi: 10.1128/mBio.00221-18. PubMed PMID:29511076; PubMed Central PMCID: PMC5844999.

Explore Compound Types